molecular formula C20H28N2 B15179699 4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline CAS No. 93859-41-7

4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline

Katalognummer: B15179699
CAS-Nummer: 93859-41-7
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: UUWZLRCYGVPTGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline is an organic compound with the chemical formula C20H28N2. It is a derivative of aniline, characterized by the presence of amino and alkyl groups attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled environments to maintain reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted aniline derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline
  • 4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-butylaniline
  • 4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-ethyl-aniline

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

93859-41-7

Molekularformel

C20H28N2

Molekulargewicht

296.4 g/mol

IUPAC-Name

4-[(4-amino-3-methylphenyl)methyl]-2-propan-2-yl-6-propylaniline

InChI

InChI=1S/C20H28N2/c1-5-6-17-11-16(12-18(13(2)3)20(17)22)10-15-7-8-19(21)14(4)9-15/h7-9,11-13H,5-6,10,21-22H2,1-4H3

InChI-Schlüssel

UUWZLRCYGVPTGG-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C(=CC(=C1)CC2=CC(=C(C=C2)N)C)C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.